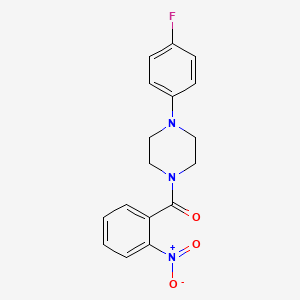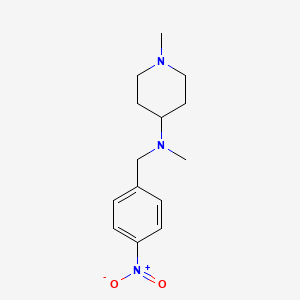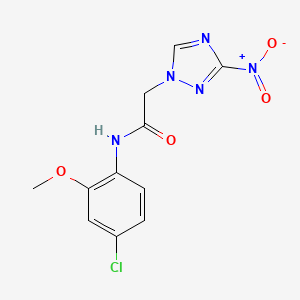![molecular formula C16H20N2O2 B5689829 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, also known as APDO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APDO belongs to the spiro compounds family, which are characterized by having a unique structure that consists of two fused rings.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity and disrupt the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. One potential direction is to further investigate its therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its potential as a drug delivery system, as the spiro structure of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has unique properties that may make it an effective carrier for other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene and to optimize its synthesis method for larger-scale production.
Conclusion:
In conclusion, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, or 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, is a heterocyclic compound that has shown potential therapeutic applications in various fields of medicine. Its unique spiro structure and biochemical and physiological effects make it a promising candidate for further research and development. While there are limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, its potential benefits make it a valuable compound for scientific research.
Métodos De Síntesis
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene can be synthesized through a multi-step reaction that involves the reaction of 2-phenylglycidic acid with hydrazine hydrate to form 2-phenyl-3-hydrazino-propanoic acid. The resulting compound is then reacted with acetic anhydride to form 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. The synthesis of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been optimized to achieve high yields and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has shown potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have neuroprotective effects, which can help in the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.6]undec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)18-16(11-7-2-3-8-12-16)20-15(17-18)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRARGULKOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-en-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)



